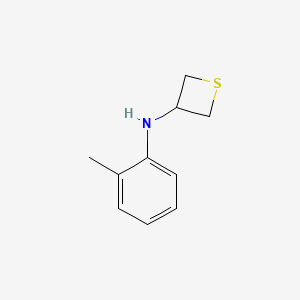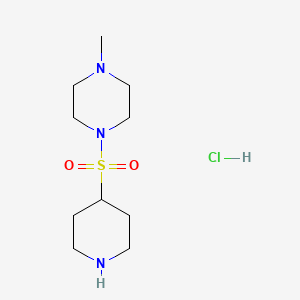
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride is used in a variety of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: This compound is similar in structure but lacks the sulfonyl group, which can affect its chemical reactivity and biological activity.
1-Methyl-4-(4-piperidinyl)piperazine: Another similar compound used in various synthetic applications.
Uniqueness
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride is unique due to the presence of the sulfonyl group, which enhances its chemical reactivity and allows for a broader range of applications in scientific research and industry. This structural feature distinguishes it from other piperazine derivatives and contributes to its versatility and effectiveness in various applications .
Propriétés
Formule moléculaire |
C10H22ClN3O2S |
|---|---|
Poids moléculaire |
283.82 g/mol |
Nom IUPAC |
1-methyl-4-piperidin-4-ylsulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H21N3O2S.ClH/c1-12-6-8-13(9-7-12)16(14,15)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H |
Clé InChI |
OIFHIPJHDZPCES-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


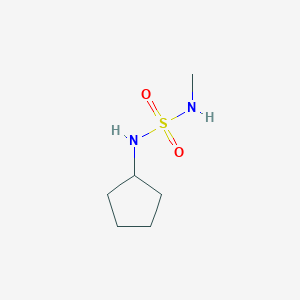

![tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B12994855.png)
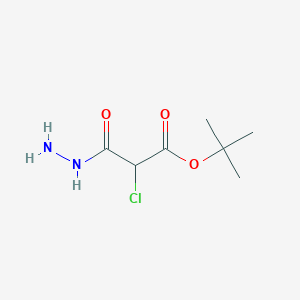
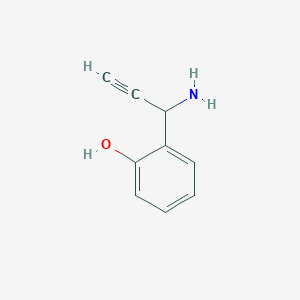
![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B12994876.png)
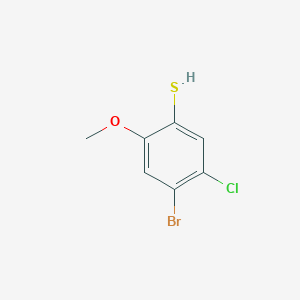
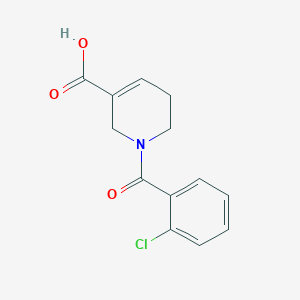
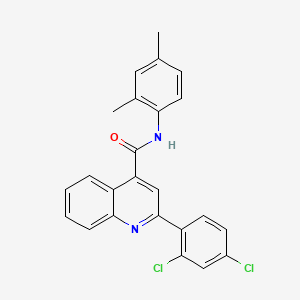
![tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12994900.png)


![2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12994915.png)
